Fluostatin A

Description

Structure

2D Structure

3D Structure

Properties

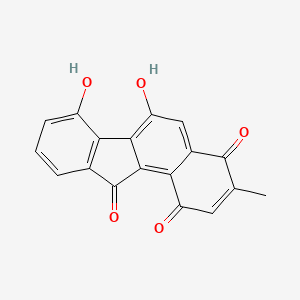

Molecular Formula |

C18H10O5 |

|---|---|

Molecular Weight |

306.3 g/mol |

IUPAC Name |

6,7-dihydroxy-3-methylbenzo[a]fluorene-1,4,11-trione |

InChI |

InChI=1S/C18H10O5/c1-7-5-11(20)14-9(17(7)22)6-12(21)15-13-8(18(23)16(14)15)3-2-4-10(13)19/h2-6,19,21H,1H3 |

InChI Key |

ISHOMJGAOPXCEF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=C3C(=C(C=C2C1=O)O)C4=C(C3=O)C=CC=C4O |

Synonyms |

1,4-dihydro-6,7-dihydroxy-3-methyl-11H-benzo(a)-fluorenone-1,4,11-trione fluostatin A |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Fluostatin A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluostatin A is a naturally occurring benzofluorene aromatic polyketide that has garnered significant interest within the scientific community due to its selective and potent inhibitory activity against dipeptidyl peptidase III (DPP-3). This technical guide provides a comprehensive overview of the origin of this compound, detailing its discovery, the producing microorganism, its biosynthesis, and the key experimental methodologies employed in its isolation and characterization. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols are provided based on published literature. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the underlying processes.

Discovery and Producing Organism

This compound was first isolated from the fermentation broth of an actinomycete strain, TA-3391, which was identified as Streptomyces sp.[1]. The discovery was the result of a screening program aimed at identifying novel inhibitors of dipeptidyl peptidase III from microbial sources. Along with this compound, a related compound, Fluostatin B, was also isolated from the same organism[1].

Biological Activity

This compound is a highly selective inhibitor of dipeptidyl peptidase III (DPP-3), an enzyme implicated in various physiological processes, including pain modulation and blood pressure regulation. Its inhibitory activity against other dipeptidyl peptidases is significantly lower, highlighting its potential for targeted therapeutic applications[2].

Table 1: Inhibitory Activity of this compound against Dipeptidyl Peptidases

| Enzyme | IC50 (µg/mL) |

| Dipeptidyl Peptidase III (DPP-3) | 0.44[2][3][4] |

| Dipeptidyl Peptidase I (DPP-1) | >100[2] |

| Dipeptidyl Peptidase II (DPP-2) | >100[2] |

| Dipeptidyl Peptidase IV (DPP-4) | >100[2] |

Experimental Protocols

Fermentation of Streptomyces sp. TA-3391

While the exact media composition and fermentation parameters from the original discovery are not fully detailed in readily available literature, a general approach for the cultivation of Streptomyces for secondary metabolite production is outlined below. A 20 L scale fermentation has been described for the production of fluostatins from a heterologous host.

-

Seed Culture: A seed culture is initiated by inoculating a suitable liquid medium with spores or a mycelial suspension of Streptomyces sp. TA-3391. The culture is incubated on a rotary shaker to ensure adequate aeration and growth.

-

Production Culture: A larger scale production culture is inoculated with the seed culture. A typical production medium for fluostatin heterologous expression includes 0.1% peptone fish, 1% soluble starch, 0.6% corn powder, 0.2% bacterial peptone, 0.5% glycerol, 0.2% CaCO₃, and 3% sea salt[5]. The fermentation is carried out at 28°C for 3-5 days with controlled stirring, aeration, and pH[5].

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves a multi-step chromatographic process to separate it from other metabolites, including the co-produced Fluostatin B.

-

Adsorption Chromatography: The filtered fermentation broth is passed through a column packed with Diaion HP-20 resin. Fluostatins and other organic molecules are adsorbed onto the resin.

-

Solvent Extraction: The adsorbed compounds are eluted from the resin, and the eluate is subjected to ethyl acetate extraction to partition the fluostatins into the organic phase.

-

Silica Gel Chromatography: The crude extract from the ethyl acetate phase is further purified by silica gel column chromatography to separate compounds based on their polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves reverse-phase preparative HPLC to yield highly pure this compound[1]. Analytical HPLC can be performed on a C18 column with a gradient of acetonitrile in water with formic acid[5].

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC, are employed to elucidate the connectivity of atoms and the overall carbon-hydrogen framework. The chemical structure is confirmed by these comprehensive NMR and HRMS analyses[3].

Dipeptidyl Peptidase III (DPP-3) Inhibition Assay

The inhibitory activity of this compound against DPP-3 is determined by measuring the enzymatic activity in the presence and absence of the compound.

-

Enzyme and Substrate: The assay typically uses purified human placental DPP-3 and a synthetic substrate, such as arginyl-arginine-2-naphthylamide[1].

-

Assay Principle: The enzyme cleaves the substrate, releasing a fluorescent or chromogenic product. The rate of product formation is monitored over time.

-

Inhibition Measurement: The assay is performed with varying concentrations of this compound to determine the concentration at which 50% of the enzyme activity is inhibited (IC50).

Biosynthesis of this compound

This compound is a type II polyketide, and its biosynthesis is orchestrated by a dedicated gene cluster, designated as the fls cluster. This cluster encodes a set of enzymes responsible for the assembly and modification of the polyketide backbone. The fls gene cluster has been identified from the marine-derived Micromonospora rosaria SCSIO N160 and expressed heterologously[6].

The biosynthesis is initiated by a type II polyketide synthase (PKS) that iteratively condenses acetyl-CoA (as a starter unit) and malonyl-CoA (as extender units) to form a linear polyketide chain. This chain then undergoes a series of cyclization and aromatization reactions, catalyzed by enzymes such as cyclases and aromatases, to form the characteristic benzofluorene core structure. Subsequent oxidative modifications and potential rearrangements, mediated by oxygenases and other tailoring enzymes within the fls cluster, lead to the final structure of this compound. The cluster also contains genes predicted to be involved in N-N bond formation, although the major fluostatin products do not contain nitrogen[7].

Conclusion

This compound, a microbial secondary metabolite, represents a promising lead compound for the development of novel therapeutics targeting dipeptidyl peptidase III. This technical guide has provided a detailed overview of its origin, from the initial discovery in Streptomyces sp. TA-3391 to the elucidation of its biosynthetic pathway. The provided experimental methodologies and data serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and microbial biotechnology. Further investigation into the biosynthesis and biological activities of this compound and its analogs will undoubtedly pave the way for new therapeutic strategies.

References

- 1. Fluostatins A and B, new inhibitors of dipeptidyl peptidase III, produced by Streptomyces sp. TA-3391. I. Taxonomy of producing strain, production, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dipeptidyl Peptidase III (DPP-III) Inhibitor | this compound, B | フナコシ [funakoshi.co.jp]

- 5. Marine Bacterial Aromatic Polyketides From Host-Dependent Heterologous Expression and Fungal Mode of Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heterologous Expression of Fluostatin Gene Cluster Leads to a Bioactive Heterodimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Stealthin Derivatives and Implication of the Amidotransferase FlsN3 in the Biosynthesis of Nitrogen-Containing Fluostatins - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of the Fluostatin Family of Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluostatin family of natural products represents a unique class of aromatic polyketides produced by various Streptomyces species. Characterized by a distinctive 6-5-6-6 fused ring system, these compounds have garnered significant interest within the scientific community due to their diverse biological activities. Initially identified as inhibitors of dipeptidyl peptidase III (DPP-III), their potential extends to antibacterial and cytotoxic properties. This technical guide provides an in-depth overview of the biological activities of the fluostatin family, presenting quantitative data, detailed experimental protocols, and insights into their mechanism of action and effects on cellular signaling pathways.

Core Biological Activities

The primary biological activities attributed to the fluostatin family of compounds are the inhibition of dipeptidyl peptidase III (DPP-III), cytotoxicity against various cancer cell lines, and antibacterial effects.

Inhibition of Dipeptidyl Peptidase III (DPP-III)

Fluostatins were first discovered as potent inhibitors of DPP-III, a zinc-dependent exopeptidase involved in the final stages of intracellular protein degradation. DPP-III plays a role in various physiological processes, including pain modulation and blood pressure regulation. By inhibiting this enzyme, fluostatins can modulate these pathways.

Cytotoxic Activity

Several members of the fluostatin family have demonstrated cytotoxic effects against a range of human cancer cell lines. This anti-proliferative activity suggests their potential as lead compounds for the development of novel anticancer agents.

Antibacterial Activity

Certain fluostatin derivatives, particularly dimeric forms, have shown activity against various bacterial strains. This indicates a potential for this class of compounds in the development of new antibacterial drugs.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for the biological activities of various members of the fluostatin family.

Table 1: Dipeptidyl Peptidase III (DPP-III) Inhibitory Activity

| Compound | Substrate | IC50 | Ki | Source Organism | Reference |

| Fluostatin A | Arginyl-arginine-2-naphthylamide | 0.44 µg/mL (1.4 µM) | 14.2 µM (with Leu-enkephalin) | Streptomyces sp. TA-3391 | [1][2][3] |

| Fluostatin B | Arginyl-arginine-2-naphthylamide | 24.0 µg/mL (74 µM) | - | Streptomyces sp. TA-3391 | [1][2][3] |

Table 2: Cytotoxic Activity

| Compound | Cell Line | Activity | Reference |

| Fluostatin C | HMO2 (Gastric carcinoma) | 81% growth inhibition at 10 µg/mL | [4] |

| Fluostatin C | HepG2 (Hepatocellular carcinoma) | 89% growth inhibition at 10 µg/mL | [4] |

| Fluostatin C | MCF-7 (Breast adenocarcinoma) | 57% growth inhibition at 10 µg/mL | [4] |

| Prefluostatin | Various cell lines | Weak cytotoxicity | [1] |

Table 3: Antibacterial Activity

| Compound | Bacterial Strain | MIC | Reference |

| Dithis compound | Klebsiella pneumoniae ATCC 13883 | 4 µg/mL | [5] |

| Dithis compound | Aeromonas hydrophila ATCC 7966 | 4 µg/mL | [5] |

| Dithis compound | Staphylococcus aureus ATCC 29213 | 8 µg/mL | [5] |

| Prefluostatin | Bacillus subtilis | Moderate activity | [1] |

| Prefluostatin | Escherichia coli | Moderate activity | [1] |

| Prefluostatin | Staphylococcus aureus | Moderate activity | [1] |

Signaling Pathways Modulated by Fluostatins

The primary molecular target of the fluostatin family identified to date is DPP-III. Inhibition of this enzyme can have downstream effects on various cellular signaling pathways. One of the most significant is the potential modulation of the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response. DPP-III has been identified as a regulator of this pathway. By inhibiting DPP-III, fluostatins may influence the cellular response to oxidative stress, which has implications for both cancer and inflammatory diseases.

Figure 1: Proposed signaling pathway of fluostatin action via DPP-III inhibition and modulation of the Keap1-Nrf2 pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Dipeptidyl Peptidase III (DPP-III) Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of fluostatin compounds against DPP-III.

Materials:

-

Human placental DPP-III

-

Fluostatin compounds (dissolved in DMSO)

-

Substrate: Arginyl-arginine-2-naphthylamide (Arg-Arg-βNA)

-

Buffer: 50 mM Tris-HCl, pH 7.4

-

Fast Garnet GBC salt solution

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the Tris-HCl buffer, the DPP-III enzyme solution, and varying concentrations of the fluostatin compound or vehicle control (DMSO).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding the substrate, Arg-Arg-βNA.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the Fast Garnet GBC salt solution, which forms a colored product with the released 2-naphthylamine.

-

Measure the absorbance of the colored product at 520 nm using a microplate reader.

-

Calculate the percentage of inhibition for each fluostatin concentration compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the fluostatin concentration and fitting the data to a dose-response curve.

Figure 2: Workflow for the Dipeptidyl Peptidase III (DPP-III) inhibition assay.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., HMO2, HepG2, MCF-7)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Fluostatin compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the fluostatin compounds or vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each fluostatin concentration compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the fluostatin concentration.

Figure 3: Workflow for the MTT cytotoxicity assay.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

Materials:

-

Bacterial strains (e.g., S. aureus, K. pneumoniae, A. hydrophila)

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Fluostatin compounds (dissolved in DMSO)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the bacterial strain in the growth medium.

-

Perform serial two-fold dilutions of the fluostatin compound in the growth medium in the wells of a 96-well microtiter plate.

-

Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no drug) and a negative control (medium only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the fluostatin compound that completely inhibits visible bacterial growth. Alternatively, the optical density can be measured using a microplate reader.

Figure 4: Workflow for antibacterial susceptibility testing using the broth microdilution method.

Conclusion

The fluostatin family of compounds exhibits a compelling range of biological activities, including potent inhibition of DPP-III, cytotoxicity against various cancer cell lines, and antibacterial effects. Their unique chemical structure and diverse bioactivities make them attractive candidates for further investigation in drug discovery and development. The information and protocols provided in this technical guide serve as a comprehensive resource for researchers and scientists working with this promising class of natural products. Further studies are warranted to fully elucidate their mechanisms of action, explore their therapeutic potential, and identify new derivatives with enhanced efficacy and selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Study about fluostatins: efficient preparation of this compound and discovery of fluostatin derivatives from Streptomyces sp. TA-3391 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Fluostatin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Fluostatin A, a member of the atypical angucycline family of polyketides with potential therapeutic applications. This document details the genetic basis, enzymatic machinery, and chemical transformations that lead to the formation of this complex natural product.

The Fluostatin Biosynthetic Gene Cluster (fls)

The biosynthesis of fluostatins is orchestrated by a dedicated gene cluster, designated fls, which has been identified and characterized from the marine actinomycete Micromonospora rosaria SCSIO N160. The complete gene cluster, spanning approximately 40 kb, has been sequenced and is available under GenBank accession number KT726162. The cluster encodes a suite of enzymes responsible for the assembly of the polyketide backbone, its subsequent modification, and regulation of the pathway.

Table 1: Genes and Proposed Functions in the Fluostatin (fls) Gene Cluster from Micromonospora rosaria SCSIO N160

| Gene | Proposed Function |

| flsA | Ketosynthase (KSα) |

| flsB | Chain length factor (KSβ) |

| flsC | Acyl carrier protein (ACP) |

| flsD | Ketoreductase |

| flsE | Aromatase |

| flsF | Cyclase |

| flsO1 | FAD-dependent monooxygenase |

| flsO2 | Bifunctional oxygenase |

| flsO3 | Oxygenase |

| flsO4 | FAD-binding oxidoreductase |

| flsO5 | Oxygenase |

| flsH | Serine esterase |

| flsI | Acyltransferase |

| flsJ | Dehydratase |

| flsK | Methyltransferase |

| flsL | Hydroxylase |

| flsM | Acyl-CoA synthetase |

| flsN1 | Aminotransferase |

| flsN2 | N-N bond-forming enzyme |

| flsN3 | Amidotransferase |

| flsP | FAD-binding oxidoreductase |

| flsR1 | SARP family transcriptional regulator |

| flsR2 | TetR family transcriptional regulator |

| flsR3 | MarR family transcriptional regulator |

| flsT | Thioesterase |

| flsU1 | SAM-dependent methyltransferase |

| flsU2 | N-N bond-forming enzyme |

| flsV | N-N bond-forming enzyme |

| flsW | ABC transporter |

| flsX | MFS transporter |

| orf1 | Hypothetical protein |

| orf2 | Hypothetical protein |

| orf3 | Hypothetical protein |

| orf4 | Hypothetical protein |

| orf5 | Hypothetical protein |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the assembly of a polyketide chain by a type II polyketide synthase (PKS) system, followed by a series of post-PKS modifications including cyclization, aromatization, oxidation, and rearrangement to form the characteristic 6-5-6-6 fused ring system.

The key steps in the pathway include:

-

Polyketide Chain Assembly: The minimal PKS enzymes, including the ketosynthase (FlsA), chain length factor (FlsB), and acyl carrier protein (FlsC), catalyze the iterative condensation of malonyl-CoA extender units with an acetyl-CoA starter unit to form a linear polyketide chain.

-

Cyclization and Aromatization: The ketoreductase (FlsD), aromatase (FlsE), and cyclase (FlsF) guide the folding and cyclization of the polyketide chain to form an early angucycline intermediate.

-

Formation of a Rabelomycin-like Precursor: A series of tailoring reactions, likely involving oxygenases and other modifying enzymes, leads to the formation of a key intermediate resembling rabelomycin.

-

Oxidative Cleavage and Rearrangement: A critical step in the formation of the unique 6-5-6-6 ring system of fluostatins involves oxidative cleavage of the B-ring of the angucycline precursor. The bifunctional oxygenase, FlsO2, has been biochemically confirmed to catalyze the conversion of an intermediate (12) to prejadomycin (14) via the intermediate CR1 (13).[1] Subsequent oxidative rearrangement, likely catalyzed by other oxygenases in the cluster such as FlsO1 and FlsO4, leads to the formation of the fluostatin core skeleton.

-

Final Tailoring Steps: The final steps in the biosynthesis of this compound involve modifications such as acylation, methylation, and hydroxylation, catalyzed by enzymes like FlsI, FlsK, and FlsL, to yield the final product.

Experimental Protocols

Gene Knockout in Micromonospora rosaria SCSIO N160

Gene inactivation in M. rosaria is crucial for confirming the function of genes within the fls cluster. A standard method involves in-frame deletion of the target gene via homologous recombination.

Methodology:

-

Construction of the Knockout Plasmid:

-

Amplify the upstream and downstream flanking regions (typically ~1.5 kb each) of the target gene from M. rosaria genomic DNA using PCR.

-

Clone the two flanking fragments into a suicide vector (e.g., pKC1139) that cannot replicate in M. rosaria. The vector should carry a selectable marker (e.g., apramycin resistance) and a counter-selectable marker (e.g., sacB).

-

-

Intergeneric Conjugation:

-

Introduce the knockout plasmid into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).

-

Perform conjugation between the E. coli donor and M. rosaria protoplasts on a suitable medium (e.g., MS agar).

-

-

Selection of Single-Crossover Mutants:

-

Overlay the conjugation plates with an appropriate antibiotic (e.g., apramycin) to select for exconjugants where the plasmid has integrated into the chromosome via a single homologous recombination event.

-

-

Screening for Double-Crossover Mutants:

-

Culture the single-crossover mutants in non-selective liquid medium to allow for a second recombination event, leading to the excision of the vector.

-

Plate the culture onto a medium containing the counter-selectable agent (e.g., sucrose) to select for colonies that have lost the vector.

-

-

Verification:

-

Confirm the gene deletion in the double-crossover mutants by PCR using primers flanking the target gene.

-

Analyze the metabolite profile of the mutant strain by HPLC or LC-MS to confirm the loss of fluostatin production or the accumulation of biosynthetic intermediates.

-

Heterologous Expression of the fls Gene Cluster in Streptomyces coelicolor

Heterologous expression of the entire fls gene cluster in a model host like Streptomyces coelicolor allows for the production of fluostatins and the characterization of the biosynthetic pathway in a genetically tractable organism.

Methodology:

-

Construction of a Cosmid Library:

-

Isolate high-molecular-weight genomic DNA from M. rosaria SCSIO N160.

-

Partially digest the genomic DNA and ligate the fragments into a suitable cosmid vector (e.g., SuperCos1).

-

Package the recombinant cosmids into lambda phage particles and transduce into an E. coli host.

-

-

Screening for the fls Gene Cluster:

-

Screen the cosmid library by colony PCR using primers designed from a conserved region of a key gene in the cluster (e.g., the ketosynthase gene, flsA).

-

-

Conjugal Transfer to S. coelicolor:

-

Introduce the positive cosmid containing the entire fls gene cluster into a suitable S. coelicolor host strain (e.g., YF11) via intergeneric conjugation from an E. coli donor strain.

-

-

Fermentation and Metabolite Analysis:

-

Ferment the recombinant S. coelicolor strain in a suitable production medium. Notably, the addition of 3% sea salts to the culture medium has been shown to be beneficial for the production of novel fluostatin analogs.[2]

-

Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by HPLC and LC-MS to identify the produced fluostatins.

-

In Vitro Enzyme Assay of FlsO2

The biochemical characterization of individual enzymes in the pathway, such as the bifunctional oxygenase FlsO2, is essential to elucidate their specific roles.

Methodology:

-

Protein Expression and Purification:

-

Clone the coding sequence of flsO2 into an expression vector (e.g., pET-28a) and transform it into an E. coli expression host (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and purify the His-tagged FlsO2 protein using Ni-NTA affinity chromatography.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing the purified FlsO2 enzyme, the substrate (intermediate 12), and necessary cofactors (e.g., NADPH) in a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

-

Product Analysis:

-

Quench the reaction and extract the products with an organic solvent.

-

Analyze the reaction products by HPLC and LC-MS to monitor the conversion of the substrate to the products (CR1 and prejadomycin).

-

Quantitative Data

Quantitative analysis of fluostatin production is critical for optimizing fermentation conditions and for evaluating the efficiency of engineered strains.

Table 2: Production Titers of Key Fluostatins

| Compound | Producing Strain | Production Titer (mg/L) | Reference |

| Fluostatin C | Micromonospora rosaria SCSIO N160 | ~15 | |

| Fluostatin D | Micromonospora rosaria SCSIO N160 | ~3 | |

| Fluostatin L | Streptomyces coelicolor YF11 (fls cluster) | Not specified | [2] |

| Dithis compound | Streptomyces coelicolor YF11 (fls cluster) | Not specified | [2] |

Note: Specific production titers can vary significantly depending on the fermentation conditions.

Conclusion

The biosynthesis of this compound is a complex process involving a type II polyketide synthase and a series of tailoring enzymes. The identification and characterization of the fls gene cluster have provided significant insights into the molecular basis of fluostatin formation. The development of genetic manipulation techniques for the producing organism and the successful heterologous expression of the biosynthetic pathway have opened up avenues for the engineered biosynthesis of novel fluostatin analogs with potentially improved therapeutic properties. Further biochemical characterization of the individual enzymes in the pathway will continue to unravel the intricate details of this fascinating biosynthetic machinery.

References

The Role of Dipeptidyl Peptidase III (DPP-3) as a Target for Fluostatin A: A Technical Guide

Affiliation: Google Research

Abstract

Dipeptidyl peptidase III (DPP-3) is a ubiquitously expressed zinc-dependent metallopeptidase involved in various critical physiological and pathological processes, including blood pressure regulation, nociception, and the cellular stress response. Its role in degrading key signaling peptides such as angiotensin II and enkephalins has positioned it as an attractive therapeutic target for cardiovascular diseases and pain management. Furthermore, its interaction with the Keap1-Nrf2 pathway highlights its potential significance in oncology. Fluostatin A, a natural compound derived from Streptomyces sp., has been identified as a potent and selective inhibitor of DPP-3. This technical guide provides an in-depth overview of DPP-3 as a drug target, the inhibitory action of this compound, detailed experimental protocols for studying this interaction, and the signaling pathways involved.

Introduction to Dipeptidyl Peptidase III (DPP-3)

Dipeptidyl peptidase III (DPP-3), also known as enkephalinase B, is a cytosolic enzyme belonging to the M49 family of metallopeptidases.[1] It is a zinc-dependent exopeptidase that cleaves dipeptides from the N-terminus of various bioactive oligopeptides, typically ranging from four to ten amino acids in length.[2][3]

Key Functions and Substrates:

-

Renin-Angiotensin System (RAS) Regulation: DPP-3 efficiently degrades angiotensin II, a potent vasoconstrictor, thereby playing a role in blood pressure regulation.[2][4] Inhibition of DPP-3 can lead to increased angiotensin II levels, which has therapeutic implications for conditions like cardiogenic shock.[4]

-

Pain and Nociception: DPP-3 degrades endogenous opioid peptides, including enkephalins and endomorphins, which are key modulators of pain perception.[2][4] Inhibition of DPP-3 could therefore potentiate the analgesic effects of these endogenous opioids.

-

Oxidative Stress Response: DPP-3 is a crucial component of the cellular antioxidant response system. It interacts with the Kelch-like ECH-associated protein 1 (Keap1), a key repressor of the transcription factor Nrf2 (Nuclear factor-erythroid-2-related factor 2).[5] By binding to Keap1, DPP-3 prevents the degradation of Nrf2, allowing it to translocate to the nucleus and activate the expression of antioxidant genes.[5][6] This function links DPP-3 to cytoprotective mechanisms and its dysregulation to cancer progression.[5][7]

This compound: A Selective DPP-3 Inhibitor

This compound is a natural product isolated from the fermentation broth of Streptomyces sp. TA-3391.[3][8] It belongs to a class of compounds with a unique tetracyclic fluorenone skeleton.[9] this compound and its analogue, Fluostatin B, have been identified as selective inhibitors of human DPP-3.[3]

Inhibitory Activity and Selectivity

This compound demonstrates potent and selective inhibition of DPP-3. It is approximately 50 times more active against human DPP-3 than Fluostatin B.[3] The inhibition by this compound has been characterized as a mixed-type (competitive and noncompetitive) mechanism.[8][10] Importantly, both compounds show only weak inhibitory activity against other dipeptidyl peptidases like DPP-1, DPP-2, and DPP-4, highlighting their specificity for DPP-3.[8][11][12]

Data Presentation: Quantitative Inhibitory Activity

The following tables summarize the quantitative data for the inhibition of DPP-3 by Fluostatins A and B.

Table 1: IC50 Values of Fluostatins against Dipeptidyl Peptidases

| Compound | Target Enzyme | Substrate | IC50 | Reference(s) |

| This compound | Human Placental DPP-3 | Arg-Arg-2-naphthylamide | 0.44 µg/mL (1.4 µM) | [3][13] |

| DPP-1 | - | >100 µg/mL | [12] | |

| DPP-2 | - | >100 µg/mL | [12] | |

| DPP-4 | - | >100 µg/mL | [12] | |

| Fluostatin B | Human Placental DPP-3 | Arg-Arg-2-naphthylamide | 24 µg/mL (74 µM) | [3] |

Table 2: Inhibition Constant (Ki) of this compound

| Inhibitor | Target Enzyme | Substrate | Inhibition Type | Ki Value | Reference(s) |

| This compound | Human DPP-3 | Leu-enkephalin | Mixed-type | 14.2 µM | [8][11][10] |

Signaling Pathways Involving DPP-3

DPP-3 exerts its physiological effects through its involvement in key signaling pathways. The diagrams below, generated using the DOT language, illustrate these relationships.

DPP-3 in the Renin-Angiotensin System (RAS)

DPP-3 contributes to blood pressure homeostasis by degrading angiotensin II. Inhibition of DPP-3 disrupts this process, leading to higher levels of active angiotensin peptides.

Caption: DPP-3's role in the Renin-Angiotensin System and its inhibition by this compound.

DPP-3 in the Keap1-Nrf2 Oxidative Stress Pathway

DPP-3 interacts with Keap1, preventing the ubiquitination and subsequent degradation of Nrf2. This leads to the activation of antioxidant response elements (ARE) and the expression of protective genes.

Caption: DPP-3's modulatory role in the Keap1-Nrf2 antioxidant pathway.

Experimental Protocols & Workflows

To assess the inhibitory potential of compounds like this compound on DPP-3, a fluorogenic enzyme inhibition assay is commonly employed.

Protocol: Fluorogenic DPP-3 Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human DPP-3.

Materials:

-

Purified human recombinant DPP-3 enzyme (e.g., BPS Bioscience, Cat. #80030)

-

DPP-3 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)

-

Fluorogenic DPP-3 substrate: Arg-Arg-β-naphthylamide (Arg₂-βNA) or a similar substrate.

-

Test Inhibitor (e.g., this compound, sodium salt) dissolved in an appropriate solvent (e.g., DMSO, water).

-

Black, low-binding 96-well microtiter plates.

-

Fluorometer capable of excitation at ~340-360 nm and emission detection at ~410-465 nm.

Procedure:

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare a dilution series of the test inhibitor (e.g., this compound) in Assay Buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells (typically ≤1%).

-

Dilute the DPP-3 enzyme to the desired working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

-

Prepare the fluorogenic substrate solution in Assay Buffer at a concentration corresponding to its Km value or as recommended by the supplier.

-

-

Assay Setup (in triplicate):

-

100% Activity Wells (No Inhibitor): Add 30 µL of Assay Buffer, 10 µL of diluted DPP-3, and 10 µL of solvent.

-

Inhibitor Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-3, and 10 µL of the corresponding inhibitor dilution.

-

Background Wells (No Enzyme): Add 40 µL of Assay Buffer and 10 µL of solvent.

-

-

Pre-incubation:

-

Gently mix the plate and pre-incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding 50 µL of the pre-warmed substrate solution to all wells. The final reaction volume is 100 µL.

-

-

Measurement:

-

Immediately place the plate in a fluorometer pre-set to 37°C.

-

Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 1-2 minutes for 30-60 minutes using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the RFU vs. time plot.

-

Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for screening DPP-3 inhibitors.

Caption: Workflow for a fluorogenic DPP-3 enzyme inhibition assay.

Conclusion

Dipeptidyl peptidase III represents a multifaceted and compelling target for drug discovery. Its enzymatic role in key physiological pathways, such as the renin-angiotensin system and opioid degradation, combined with its non-enzymatic, regulatory function in the Keap1-Nrf2 antioxidant pathway, opens therapeutic avenues in cardiovascular medicine, pain management, and oncology. This compound, with its demonstrated potency and selectivity for DPP-3, serves as a valuable chemical probe for elucidating the biological functions of DPP-3 and as a lead compound for the development of novel therapeutics. The methodologies and data presented in this guide provide a foundational framework for researchers and drug development professionals to further explore the therapeutic potential of targeting DPP-3.

References

- 1. genecards.org [genecards.org]

- 2. Frontiers | DPP3: From biomarker to therapeutic target of cardiovascular diseases [frontiersin.org]

- 3. Dipeptidyl Peptidase III (DPP-III) Inhibitor | this compound, B | フナコシ [funakoshi.co.jp]

- 4. DPP3 - Wikipedia [en.wikipedia.org]

- 5. Interdisciplinary Study of the Effects of Dipeptidyl-Peptidase III Cancer Mutations on the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DPP3: From biomarker to therapeutic target of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substrate complexes of human dipeptidyl peptidase III reveal the mechanism of enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluostatins A and B, new inhibitors of dipeptidyl peptidase III, produced by Streptomyces sp. TA-3391. I. Taxonomy of producing strain, production, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluostatins A and B, new inhibitors of dipeptidyl peptidase III, produced by Streptomyces sp. TA-3391. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. medchemexpress.com [medchemexpress.com]

Fluostatin A: An In-Depth Technical Guide on its Initial Studies and Potential as a Dipeptidyl Peptidase III Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluostatin A, a novel fluorenone compound isolated from the fermentation broth of Streptomyces sp. TA-3391, has been identified as a potent and selective inhibitor of dipeptidyl peptidase III (DPP-3). Initial studies have elucidated its chemical structure, inhibitory kinetics, and preliminary biological activities. This technical guide provides a comprehensive overview of the foundational research on this compound, including detailed experimental protocols, quantitative biological data, and an exploration of its potential mechanism of action and downstream signaling effects.

Introduction

Dipeptidyl peptidase III (DPP-3) is a zinc-dependent metallopeptidase that plays a role in intracellular peptide catabolism. Its dysregulation has been implicated in various pathological processes, making it a potential therapeutic target. This compound has emerged from microbial screening as a significant inhibitor of this enzyme, warranting further investigation into its therapeutic potential.

Discovery and Isolation

This compound and its analogue, Fluostatin B, were first discovered and isolated from the culture broth of Streptomyces sp. TA-3391[1]. The producing strain was identified through taxonomic studies of a soil isolate. The isolation process involved a multi-step chromatographic purification.

Experimental Protocol: Isolation and Purification of Fluostatins

The following protocol outlines the general steps for the isolation and purification of this compound and B from the fermentation broth of Streptomyces sp. TA-3391[1]:

-

Fermentation: Streptomyces sp. TA-3391 is cultured in a suitable broth medium to allow for the production of fluostatins.

-

Broth Filtration: The culture broth is filtered to separate the mycelium from the supernatant containing the fluostatins.

-

Diaion HP-20 Chromatography: The supernatant is applied to a Diaion HP-20 column. The column is washed, and the active compounds are eluted.

-

Ethyl Acetate Extraction: The eluate is subjected to liquid-liquid extraction with ethyl acetate to partition the fluostatins into the organic phase.

-

Silica Gel Chromatography: The concentrated ethyl acetate extract is further purified using silica gel column chromatography.

-

Reverse Phase Preparative HPLC: The final purification step is performed using reverse-phase high-performance liquid chromatography (HPLC) to yield pure this compound and Fluostatin B[1].

Mechanism of Action: Inhibition of Dipeptidyl Peptidase III

The primary mechanism of action of this compound is the selective inhibition of human placental dipeptidyl peptidase III[1].

Quantitative Data: DPP-3 Inhibition

The inhibitory activity of this compound and B against human placental DPP-3 was determined using a colorimetric assay with arginyl-arginine-2-naphthylamide as the substrate[1].

| Compound | IC50 (µg/mL)[1] | IC50 (µM) | Ki (µM)[1] | Selectivity (IC50 > 100 µg/mL)[2] |

| This compound | 0.44 | 1.34 | 14.2 | DPP-1, DPP-2, DPP-4 |

| Fluostatin B | 24.0 | 73.6 | - | Not reported |

Molecular weight of this compound used for conversion: 328.3 g/mol . Molecular weight of Fluostatin B used for conversion: 326.3 g/mol .

This compound exhibits a mixed-type inhibition (competitive and non-competitive) with human leucine-enkephalin as a substrate[1].

Experimental Protocol: Dipeptidyl Peptidase III (DPP-3) Inhibition Assay

The following is a generalized protocol for determining the DPP-3 inhibitory activity of compounds like this compound[1]:

-

Enzyme and Substrate Preparation: A solution of purified human placental DPP-3 and a solution of the synthetic substrate, arginyl-arginine-2-naphthylamide, are prepared in a suitable buffer.

-

Inhibitor Preparation: Serial dilutions of this compound are prepared.

-

Assay Reaction: The enzyme, substrate, and inhibitor are combined in a microplate well and incubated at a controlled temperature.

-

Detection: The enzymatic reaction releases 2-naphthylamine, which is then coupled with a chromogenic agent. The absorbance is measured at a specific wavelength to determine the extent of the reaction.

-

Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.

Potential Downstream Signaling Effects

The inhibition of DPP-3 by this compound may have several downstream cellular effects. DPP-3 has been implicated in the Keap1-Nrf2 signaling pathway, a key regulator of the cellular antioxidant response[3][4][5].

Hypothetical Signaling Pathway of this compound Action

Inhibition of DPP-3 by this compound could potentially modulate the Keap1-Nrf2 pathway. Under normal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. DPP-3 is thought to interact with Keap1, potentially influencing this process. By inhibiting DPP-3, this compound might alter the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 would then activate the transcription of antioxidant and cytoprotective genes.

Caption: Hypothetical signaling pathway of this compound's action.

Other Potential Biological Activities

Initial studies have suggested that fluostatins possess antibacterial and cytotoxic activities, although specific quantitative data for this compound is limited and requires further investigation to differentiate from its analogues and other unrelated compounds[6][7].

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel therapeutics targeting dipeptidyl peptidase III. Its potent and selective inhibitory activity warrants further preclinical investigation. Future research should focus on:

-

Obtaining detailed quantitative data on its cytotoxic effects against a panel of cancer cell lines.

-

Determining its antibacterial spectrum and minimum inhibitory concentrations (MICs).

-

Elucidating the precise molecular interactions between this compound and DPP-3.

-

Validating the downstream effects of this compound on the Keap1-Nrf2 signaling pathway and other potential cellular targets.

-

Conducting in vivo studies to assess its efficacy and safety in animal models of relevant diseases.

This in-depth technical guide, based on the initial pioneering studies, provides a solid foundation for researchers and drug development professionals to build upon in the exploration of this compound's full therapeutic potential.

Experimental Workflow Overviews

Workflow for Isolation and Bioactivity Screening

Caption: Workflow for the isolation and bioactivity screening of this compound.

Logical Relationship of DPP-3 Inhibition and Downstream Effects

Caption: Logical relationship of DPP-3 inhibition and downstream effects.

References

- 1. academicjournals.org [academicjournals.org]

- 2. caymanchem.com [caymanchem.com]

- 3. DPP3: From biomarker to therapeutic target of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research-collection.ethz.ch [research-collection.ethz.ch]

- 6. researchgate.net [researchgate.net]

- 7. Study about fluostatins: efficient preparation of this compound and discovery of fluostatin derivatives from Streptomyces sp. TA-3391 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Fluostatins A and B: A Technical Guide

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

Fluostatins A and B are novel microbial metabolites belonging to the benzofluorene class of atypical angucyclines.[1] First reported in 1998, they were identified as potent and selective inhibitors of dipeptidyl peptidase III (DPP-III), a zinc-dependent aminopeptidase.[1][2] This discovery has spurred further investigation into their potential as therapeutic agents and as tools for studying the biological roles of DPP-III. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Fluostatins A and B, presenting key data in a structured format and detailing the experimental protocols involved.

Discovery and Producing Organism

Fluostatins A and B were discovered in the fermentation broth of a bacterial strain, TA-3391, which was isolated from a soil sample.[2] Through taxonomic studies, this strain was identified as belonging to the genus Streptomyces. Streptomyces are a well-known source of a wide variety of bioactive secondary metabolites, including many clinically important antibiotics and enzyme inhibitors.[2][3]

Fermentation Process

The production of Fluostatins A and B is achieved through submerged fermentation of Streptomyces sp. TA-3391. While the seminal paper does not provide exhaustive detail on the fermentation parameters, the general workflow for microbial fermentation would be followed. A typical process involves inoculating a seed culture into a production medium and incubating under controlled conditions of temperature, pH, and aeration to maximize the yield of the desired metabolites.

Isolation and Purification

The isolation and purification of Fluostatins A and B from the fermentation broth is a multi-step process involving a series of chromatographic techniques. The low productivity of Fluostatin A by the producing strain has led to the development of methods to chemically synthesize it from the more abundant Fluostatin B.[4]

The overall workflow for the isolation process is depicted below:

Experimental Protocols

1. Fermentation Broth Filtration and Adsorption:

-

The whole fermentation broth is filtered to separate the mycelium from the supernatant.

-

The supernatant is then passed through a column packed with Diaion HP-20 resin, a non-polar adsorbent.

-

The active compounds are adsorbed onto the resin.

2. Elution and Extraction:

-

The resin is washed with water to remove salts and other polar impurities.

-

The fluostatins are then eluted from the resin using an organic solvent, typically methanol or acetone.

-

The eluate is concentrated under reduced pressure, and the resulting aqueous residue is extracted with ethyl acetate.

3. Silica Gel Chromatography:

-

The ethyl acetate extract is concentrated and subjected to silica gel column chromatography.

-

A gradient of increasing polarity of a solvent system (e.g., chloroform-methanol) is used to separate the components of the extract.

-

Fractions are collected and analyzed for the presence of Fluostatins A and B.

4. Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions containing the fluostatins are further purified by reverse-phase preparative HPLC.

-

A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a small amount of a modifying agent like trifluoroacetic acid.

-

This final step yields highly purified this compound and Fluostatin B.

Physicochemical Properties and Structure

The structures of Fluostatins A and B were determined using various spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR), and confirmed by X-ray crystallography.[3]

Table 1: Physicochemical Properties of Fluostatins A and B

| Property | This compound | Fluostatin B |

| Molecular Formula | C₁₈H₁₀O₅ | C₁₈H₁₄O₆ |

| Molecular Weight | 306.27 g/mol | 326.3 g/mol [5] |

| Appearance | Yellow powder | Orange needles |

| Solubility | Soluble in DMSO, slightly soluble in acetone and ethyl acetate.[5] | Soluble in DMSO, slightly soluble in acetone and ethyl acetate.[5] |

| CAS Number | 160219-74-9 (salt-free)[4] | 158906-40-2[5] |

Biological Activity

Fluostatins A and B are potent inhibitors of dipeptidyl peptidase III (DPP-III).[2] this compound exhibits significantly higher inhibitory activity than Fluostatin B.[2]

Table 2: Inhibitory Activity of Fluostatins A and B against Dipeptidyl Peptidases

| Compound | DPP-III IC₅₀ (µg/mL) | DPP-I IC₅₀ (µg/mL) | DPP-II IC₅₀ (µg/mL) | DPP-IV IC₅₀ (µg/mL) |

| This compound | 0.44[2][6][7] | >100[6] | >100[6] | >100[6] |

| Fluostatin B | 24.0[1][2] | >100 | >100 | >100 |

The inhibition of DPP-III by this compound was determined to be of a mixed-type (competitive and non-competitive) with a Ki value of 14.2 µM when using human leucine-enkephalin as a substrate.[1][2]

Signaling Pathway Context

While a specific signaling pathway directly initiated by this compound or B is not described, their inhibitory action on DPP-III places them within the broader context of peptide metabolism and signaling. DPP-III is involved in the degradation of various bioactive peptides, and its inhibition can modulate their activity.

Conclusion

Fluostatins A and B represent an important class of naturally occurring DPP-III inhibitors. The detailed understanding of their discovery, isolation, and biological activity provides a solid foundation for further research and development. The methodologies outlined in this guide can serve as a valuable resource for scientists working on the discovery of novel enzyme inhibitors and the development of new therapeutic agents. The selective and potent nature of this compound, in particular, makes it a promising lead compound for future drug discovery programs targeting DPP-III.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluostatins A and B, new inhibitors of dipeptidyl peptidase III, produced by Streptomyces sp. TA-3391. I. Taxonomy of producing strain, production, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluostatins A and B, new inhibitors of dipeptidyl peptidase III, produced by Streptomyces sp. TA-3391. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

Exploring the Cytotoxic and Antibacterial Properties of Fluostatins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluostatins are a family of naturally occurring aromatic polyketides characterized by a distinctive tetracyclic benzo[a]fluorene skeleton. Initially isolated from Streptomyces species as inhibitors of dipeptidyl peptidase III (DPP3), this growing class of compounds has garnered interest for its potential cytotoxic and antibacterial activities. Their unique chemical architecture makes them intriguing candidates for further investigation in the fields of oncology and infectious diseases. This technical guide provides a comprehensive overview of the currently available data on the cytotoxic and antibacterial properties of various fluostatin analogues, details the experimental methodologies used for their evaluation, and visualizes the known biosynthetic relationships.

Data Presentation: Cytotoxicity and Antibacterial Activity

The biological activities of fluostatins vary significantly among the different analogues. The following tables summarize the quantitative data available for their cytotoxic and antibacterial properties.

Table 1: Cytotoxicity of Fluostatins (IC50 values)

| Fluostatin Analogue(s) | Cell Line(s) | IC50 (µM) | Reference |

| Fluostatins C, D, E, F, G, H, I, J, K | SF-268 (human glioblastoma), MCF-7 (human breast adenocarcinoma), NCI-H460 (human large cell lung cancer) | > 100 | [1] |

Note: While some studies have reported "moderate" cytotoxic activity for compounds like Fluostatin C, specific IC50 values from primary literature are not consistently available.

Table 2: Antibacterial Activity of Fluostatins (MIC values)

| Fluostatin Analogue | Bacterial Strain | MIC (µg/mL) | Reference |

| Fluostatin C | Klebsiella pneumoniae ATCC 13883, Aeromonas hydrophila ATCC 7966, Staphylococcus aureus ATCC 29213 | No activity reported | [2] |

| Difluostatin A | Klebsiella pneumoniae ATCC 13883 | 4 | [2] |

| Aeromonas hydrophila ATCC 7966 | 4 | [2] | |

| Staphylococcus aureus ATCC 29213 | 8 | [2] | |

| Fluostatin F | Bacillus subtilis | 37.5 | [3] |

| Fluostatin G | Bacillus subtilis | 37.5 | [3] |

| Fluostatin H | Bacillus subtilis | 21.2 | [3] |

| Fluostatins I, J, K | Five indicator strains (unspecified) | Weak activity | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data tables.

Cytotoxicity Assay: Sulforhodamine B (SRB) Protocol

The cytotoxic activity of fluostatins against various cancer cell lines is often determined using the Sulforhodamine B (SRB) assay, which measures cell density by quantifying total cellular protein.

Materials:

-

96-well microtiter plates

-

Adherent cancer cell lines

-

Culture medium

-

Fluostatin compounds of interest

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.057% (w/v) in 1% (v/v) acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells into 96-well plates at an optimal density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with a serial dilution of the fluostatin compounds and incubate for a specified period (e.g., 48 or 72 hours). Include appropriate solvent controls.

-

Cell Fixation: Gently remove the culture medium and fix the adherent cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates four to five times with 1% acetic acid to remove excess TCA and unbound dye. Allow the plates to air dry completely.

-

Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Solubilization: Allow the plates to air dry. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at a wavelength of 510 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.[4][5][6]

Antibacterial Assay: Broth Microdilution Protocol for MIC Determination

The minimum inhibitory concentration (MIC) of fluostatins against various bacterial strains is typically determined using the broth microdilution method.

Materials:

-

96-well microtiter plates

-

Bacterial strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Fluostatin compounds of interest

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator

Procedure:

-

Preparation of Dilutions: Prepare serial two-fold dilutions of the fluostatin compounds in the broth medium directly in the 96-well plates.

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 105 CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the fluostatin dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the fluostatin compound that completely inhibits visible bacterial growth.[7][8][9][10][11]

Visualizations: Biosynthetic Relationships

While specific signaling pathways for the cytotoxic and antibacterial action of fluostatins have not yet been fully elucidated, their biosynthetic origins provide context for their structural diversity. The following diagram illustrates the proposed biosynthetic relationship of fluostatins from a common precursor.

The following workflow outlines the general process for identifying and evaluating the biological activity of novel fluostatins.

Conclusion and Future Directions

The fluostatin family of natural products presents a structurally unique scaffold with demonstrated, albeit variable, cytotoxic and antibacterial properties. While some analogues like dithis compound and fluostatins F, G, and H show promising antibacterial activity against specific strains, many other monomeric forms appear to have weak or no activity. The lack of potent cytotoxicity in the tested cell lines suggests that their primary mechanism of action may not be through broad cytotoxic effects, or that more diverse cancer cell lines should be screened.

A significant gap in the current understanding of fluostatins is the absence of detailed mechanistic studies and the elucidation of their specific cellular targets and affected signaling pathways. Future research should focus on:

-

Broad-Spectrum Screening: Evaluating a wider range of fluostatin analogues against diverse panels of cancer cell lines and pathogenic bacteria to identify more potent compounds.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by the active fluostatin analogues to understand their mode of cytotoxicity and antibacterial action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating new derivatives to optimize the potency and selectivity of the fluostatin scaffold.

Addressing these areas will be crucial in determining the true therapeutic potential of fluostatins as leads for the development of new anticancer and antibacterial agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. zellx.de [zellx.de]

- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 5. SRB assay for measuring target cell killing [protocols.io]

- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Broth microdilution - Wikipedia [en.wikipedia.org]

- 8. goldbio.com [goldbio.com]

- 9. researchgate.net [researchgate.net]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluostatin A, a natural product isolated from Streptomyces species, has emerged as a potent and selective inhibitor of the M49 metallopeptidase family member, Dipeptidyl Peptidase 3 (DPP-3). This technical guide provides a comprehensive overview of the primary research identifying and characterizing the inhibitory effects of this compound. It includes a detailed examination of its primary target, DPP-3, and explores its other reported biological activities, including antibacterial and cytotoxic effects. This document is intended to serve as a resource for researchers and professionals in drug development by presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.

Core Inhibitory Activity: Dipeptidyl Peptidase 3 (DPP-3) Inhibition

The most well-characterized inhibitory activity of this compound is its potent and selective inhibition of Dipeptidyl Peptidase 3.

Quantitative Data: DPP-3 Inhibition

The inhibitory potency of this compound against human placental DPP-3 was determined in the seminal study by Akiyama et al. (1998). The key quantitative metrics are summarized in the table below.

| Compound | Target Enzyme | Substrate | IC50 | Inhibition Type | Ki | Reference |

| This compound | Human Placental Dipeptidyl Peptidase 3 | Arginyl-arginine-2-naphthylamide | 0.44 µg/mL | - | - | [1] |

| This compound | Human Placental Dipeptidyl Peptidase 3 | Human Leucine-enkephalin | - | Mixed-type (Competitive and Non-competitive) | 14.2 µM | [1] |

| Fluostatin B | Human Placental Dipeptidyl Peptidase 3 | Arginyl-arginine-2-naphthylamide | 24.0 µg/mL | - | - | [1] |

Experimental Protocol: DPP-3 Inhibition Assay (Akiyama et al., 1998)

The following protocol outlines the methodology used to determine the DPP-3 inhibitory activity of this compound.

Enzyme: Dipeptidyl peptidase III purified from human placenta.

Substrate: Arginyl-arginine-2-naphthylamide.

Assay Buffer: 0.1 M Tris-HCl buffer (pH 8.0) containing 0.2 mM CoCl2.

Procedure:

-

A reaction mixture was prepared containing the enzyme solution, the test sample (this compound), and the assay buffer.

-

The mixture was pre-incubated at 37°C for 15 minutes.

-

The reaction was initiated by the addition of the substrate, arginyl-arginine-2-naphthylamide.

-

The reaction was carried out at 37°C for 30 minutes.

-

The reaction was stopped by the addition of 1.0 ml of 1 M acetate buffer (pH 4.2) containing 10% Tween 20 and 1.0 mg/ml of Fast Garnet GBC.

-

The amount of 2-naphthylamine released was measured colorimetrically at 525 nm.

-

The IC50 value was determined as the concentration of this compound that inhibited the enzyme activity by 50%.

Determination of Inhibition Type and Ki:

The mode of inhibition and the inhibition constant (Ki) were determined using human leucine-enkephalin as the substrate. The kinetic analysis was performed by measuring the enzyme activity at various substrate and inhibitor concentrations, followed by analysis using a Dixon plot.

Signaling Pathways and Experimental Workflows

The inhibition of DPP-3 by this compound has implications for several signaling pathways where DPP-3 plays a regulatory role.

Other Reported Biological Activities

Beyond its well-defined role as a DPP-3 inhibitor, primary research has indicated that this compound and its derivatives possess other biological activities.

Antibacterial Activity

Recent studies on fluostatin derivatives have reported antibacterial activity. However, detailed primary research focusing specifically on the antibacterial spectrum and minimum inhibitory concentrations (MICs) of this compound is limited in publicly accessible literature. The available information suggests that this is an area requiring further investigation to fully characterize its potential as an antibacterial agent.

Experimental Protocol: Antibacterial Susceptibility Testing (General Methodology)

Standard methods for determining the antibacterial activity of a compound involve broth microdilution or agar dilution to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method:

-

A two-fold serial dilution of the test compound (this compound) is prepared in a multi-well microtiter plate with a suitable broth medium.

-

Each well is inoculated with a standardized suspension of the test bacterium.

-

Positive (no inhibitor) and negative (no bacteria) controls are included.

-

The plate is incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxic Activity

Fluostatin derivatives, such as Fluostatin C, have been reported to exhibit moderate cytotoxic activity against selected human tumor cell lines. As with its antibacterial properties, comprehensive primary research detailing the cytotoxic profile of this compound against a broad panel of cancer cell lines, including IC50 values and mechanisms of cell death, is not extensively available in the public domain.

Experimental Protocol: Cytotoxicity Assay (General Methodology)

A common method to assess the cytotoxic activity of a compound is the MTT assay, which measures cell viability.

MTT Assay:

-

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound (this compound) for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plate is incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.

Conclusion

This compound is a well-established, potent, and selective inhibitor of Dipeptidyl Peptidase 3. Its inhibitory activity against this enzyme suggests potential therapeutic applications in conditions where DPP-3 is dysregulated. While preliminary studies indicate that this compound and its derivatives may also possess antibacterial and cytotoxic properties, further in-depth primary research is required to fully elucidate their spectrum of activity, potency, and mechanisms of action in these areas. This technical guide provides a foundational understanding of the inhibitory effects of this compound, based on the currently available primary research, and serves as a catalyst for future investigations into its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Fluvastatin in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvastatin is a fully synthetic, lipophilic statin drug that competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway.[1] While widely prescribed to lower cholesterol, fluvastatin has garnered significant interest in cancer research and other fields for its pleiotropic, cholesterol-independent effects. These include the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways in various cell types.[2][3] These application notes provide a comprehensive overview of the use of fluvastatin in cell culture experiments, including its mechanism of action, protocols for its application, and expected outcomes.

Mechanism of Action

Fluvastatin exerts its effects on cultured cells primarily by inhibiting HMG-CoA reductase. This leads to the depletion of downstream products of the mevalonate pathway, such as mevalonate, farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP).[4][5] These isoprenoid lipids are crucial for the post-translational modification (prenylation) of small G-proteins like Ras, which are essential for various cellular processes, including proliferation, survival, and migration.[3] By inhibiting protein prenylation, fluvastatin can disrupt these signaling cascades, leading to its anti-proliferative and pro-apoptotic effects.[3][5]

Data Presentation

Table 1: Effective Concentrations of Fluvastatin in Various Cell Lines

| Cell Line | Cell Type | Effective Concentration (µM) | Incubation Time | Observed Effect | Reference |

| A20 and EL4 | Lymphoma | Dose-dependent | Not specified | Apoptosis induction | [4] |

| HeLa | Cervical Cancer | Not specified | Not specified | p21 induction, cell cycle arrest | [2] |

| C57BL/6J BMMC | Primary Mast Cells | 1 | 96 hours | ~60% apoptosis | [3] |

| C57BL/6J PMC | Primary Mast Cells | 0.2 (IC50) | 96 hours | Apoptosis | [3] |

| Human skin-derived mast cells | Primary Mast Cells | 10 | 96 hours | Apoptosis | [3] |

| P815 | Mastocytoma | 0.8 - 3.5 (IC50) | 96 hours | Apoptosis | [3] |

| MDA-MB-231 | Breast Cancer | 10 | 24 hours | ~50% cell death | [6] |

| MCF-10A | Normal Mammary Epithelial | 50 (IC50) | 24 hours | Cell death | [6] |

| OVCAR3 | Ovarian Cancer | 45.7 (IC50) | Not specified | Cytotoxicity | [7] |

| H441 and A549 | Non-Small Cell Lung Cancer | < 40 | Not specified | Growth inhibition, apoptosis | [8] |

| KLE and RL95-2 | Endometrial Cancer | 5, 10, 15, 20 | 72 hours | Decreased viability and proliferation | [9] |

Table 2: Effects of Fluvastatin on Protein Expression and Signaling Pathways

| Cell Line | Target Protein/Pathway | Effect | Reference |

| A20 and EL4 | Caspase-3, Bax | Activation | [4][10] |

| A20 and EL4 | Bcl-2 | Suppression | [4][10] |

| A20 and EL4 | LC3-II | Activation | [4][10] |

| HeLa | p21 | Induction | [2] |

| Primary Mast Cells | c-Kit signaling (ERK) | Inhibition | [3] |

| P815 | ERK, AKT | Inhibition | [3] |

| MDA-MB-231 | Vimentin | Proteolysis | [6] |

| Renal Cancer Cells | mTOR pathway | Inhibition (via AMPK activation) | [11] |

| H441 | p-Braf, p-MEK, p-ERK1/2, p-Akt | Suppression | [8] |

| KLE and RL95-2 | SIRT6, p53, cleaved caspase 3 | Upregulation | [9] |

Experimental Protocols

Protocol 1: Assessment of Fluvastatin-Induced Apoptosis

Objective: To determine the pro-apoptotic effects of fluvastatin on a given cell line.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Fluvastatin sodium salt (dissolved in DMSO or water)

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of analysis. Allow cells to adhere overnight.

-

Fluvastatin Treatment: Prepare a stock solution of fluvastatin. On the following day, treat the cells with various concentrations of fluvastatin (e.g., 0, 1, 5, 10, 20 µM) for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO or water).

-

Cell Harvesting: After incubation, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Annexin V/PI Staining: Resuspend the cell pellet in 1X binding buffer provided with the apoptosis detection kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 2: Cell Cycle Analysis Following Fluvastatin Treatment

Objective: To evaluate the effect of fluvastatin on cell cycle progression.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Fluvastatin sodium salt

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

-

Cell Harvesting and Fixation: Harvest the cells as described in Protocol 1. Resuspend the cell pellet in cold PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

PI Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is indicative of apoptosis.[12]

Protocol 3: Western Blot Analysis of Fluvastatin-Treated Cells

Objective: To investigate the effect of fluvastatin on the expression of specific proteins involved in signaling pathways.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Fluvastatin sodium salt

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary and secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

-